2-(4-Methylphenyl)-3-(naphthalene-1-sulfonyl)-1,3-thiazolidine
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Overview
Description
2-(4-Methylphenyl)-3-(naphthalene-1-sulfonyl)-1,3-thiazolidine is an organic compound that belongs to the class of thiazolidines Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms This particular compound is characterized by the presence of a 4-methylphenyl group and a naphthalene-1-sulfonyl group attached to the thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-3-(naphthalene-1-sulfonyl)-1,3-thiazolidine typically involves the reaction of 4-methylbenzaldehyde, naphthalene-1-sulfonyl chloride, and cysteamine hydrochloride. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the thiazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-3-(naphthalene-1-sulfonyl)-1,3-thiazolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different substituents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various thiazolidine derivatives.
Scientific Research Applications
2-(4-Methylphenyl)-3-(naphthalene-1-sulfonyl)-1,3-thiazolidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-3-(naphthalene-1-sulfonyl)-1,3-thiazolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenyl)-1,3-thiazolidine: Lacks the naphthalene-1-sulfonyl group.
3-(Naphthalene-1-sulfonyl)-1,3-thiazolidine: Lacks the 4-methylphenyl group.
2-Phenyl-3-(naphthalene-1-sulfonyl)-1,3-thiazolidine: Has a phenyl group instead of a 4-methylphenyl group.
Uniqueness
2-(4-Methylphenyl)-3-(naphthalene-1-sulfonyl)-1,3-thiazolidine is unique due to the presence of both the 4-methylphenyl and naphthalene-1-sulfonyl groups. This unique combination of substituents imparts specific chemical and biological properties to the compound, making it distinct from other similar compounds.
Properties
CAS No. |
537678-34-5 |
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Molecular Formula |
C20H19NO2S2 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
2-(4-methylphenyl)-3-naphthalen-1-ylsulfonyl-1,3-thiazolidine |
InChI |
InChI=1S/C20H19NO2S2/c1-15-9-11-17(12-10-15)20-21(13-14-24-20)25(22,23)19-8-4-6-16-5-2-3-7-18(16)19/h2-12,20H,13-14H2,1H3 |
InChI Key |
JZGAAFUAOCCTMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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